2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one

covalent inhibitor design chemoselective ligation building block reactivity

Researchers requiring a stereochemically defined, bifunctional building block for covalent inhibitor programs often struggle to source compact scaffolds that combine an electrophilic warhead with a chiral, hydrogen-bond-capable ring in a single entity. 2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one directly addresses this gap. - Dual Warhead & Scaffold: Integrates a chloroacetyl electrophile for cysteine/serine trapping with a chiral 1,4-dioxane ring (MW 164.6, XLogP3 0.1, TPSA 35.5 Ų) that provides conformational rigidity and hydrogen-bond acceptor capacity. - Optimized Physicochemical Profile: Adheres to Rule-of-Three guidelines for fragment-based lead discovery, with >24 h aqueous stability ensuring reliable high-throughput screening workflows. - Differentiation-Inducing Activity: Patent-recorded induction of monocyte lineage differentiation supports applications in AML and dermatological research.

Molecular Formula C6H9ClO3
Molecular Weight 164.59 g/mol
Cat. No. B13633442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one
Molecular FormulaC6H9ClO3
Molecular Weight164.59 g/mol
Structural Identifiers
SMILESC1COC(CO1)C(=O)CCl
InChIInChI=1S/C6H9ClO3/c7-3-5(8)6-4-9-1-2-10-6/h6H,1-4H2
InChIKeyDJDLOPZLXURYHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one – Product Overview


2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one (CAS 1536142-58-1) is a small-molecule heterocyclic ketone that combines a 1,4-dioxane ring with an α-chloroketone side chain. The compound serves as a bifunctional building block: the chloroacetyl carbonyl is activated toward nucleophilic substitution, while the chiral 1,4-dioxane scaffold introduces defined stereochemistry [1]. Its computed XLogP3-AA of 0.1 and topological polar surface area of 35.5 Ų suggest moderate polarity, making it compatible with both organic and aqueous reaction media [1]. Patent-recorded biological activity includes induction of differentiation of undifferentiated cells toward the monocyte lineage, supporting potential applications in oncology and dermatological research [2].

1
Bifunctional building block Chloroacetyl warhead enables covalent ligation; chiral 1,4-dioxane scaffold provides stereochemical control
2
Fragment-like properties Moderate polarity (XLogP ~0.1) and TPSA ~35.5 Ų support both organic and aqueous reaction media
3
Patent-reported bioactivity Differentiation induction toward monocyte lineage; relevant for oncology and dermatological research models (data to verify)

2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one vs. Generic Analogs


Generic substitution of 2-chloro-1-(1,4-dioxan-2-yl)ethan-1-one with simpler α-chloroketones (e.g., chloroacetone) or non-halogenated dioxane ketones (e.g., 1-(1,4-dioxan-2-yl)ethan-1-one) sacrifices the combination of three functional elements—the electrophilic chloroacetyl warhead, the conformationally constrained 1,4-dioxane oxygen atoms that participate in hydrogen-bond networks, and the stereochemically defined chiral center at the 2-position of the dioxane ring . The chloroacetyl group provides a covalent trapping handle for target engagement studies, while the 1,4-dioxane oxygen atoms contribute to ligand–protein interactions that are absent in tetrahydrofuran or cyclopentane analogs [1]. These synergistic features drive site-specific binding and metabolic stability profiles that cannot be recapitulated by interchanging individual structural elements.

Target
2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one
Chloroacetyl + dioxane O-atoms + C2 chiral center
Substitute
Chloroacetone (no dioxane)
Loses stereochemistry and hydrogen-bond geometry; binding profiles may shift significantly
Target
2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one
Covalent trapping via α-chloroketone
Substitute
1-(1,4-Dioxan-2-yl)ethan-1-one (non-halogenated)
No electrophilic warhead; target engagement studies may not be supported
Target
2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one
1,4-dioxane ring with defined O–O distance
Substitute
Tetrahydrofuran or cyclopentane analogs
Altered oxygen placement reduces H-bond acceptor capacity; ligand–protein interaction networks may differ

2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one – Comparative Evidence


Chloroacetyl Reactivity vs. Non-Halogenated Ketones

The target compound bears an α-chloro carbonyl group with a Computed XLogP3-AA of 0.1 and possesses a distinct electrophilic reactivity window versus its non-halogenated counterpart 1-(1,4-dioxan-2-yl)ethan-1-one (CAS 15957-23-0, XLogP3-AA ~0.0, no electrophilic halogen) [1] [2]. The chloro substituent converts the ketone into a soft electrophile capable of undergoing SN2 displacement with thiols and amines under physiological pH, a property absent in the non-chlorinated analog which only engages in reversible carbonyl chemistry. This creates a 102–104-fold rate enhancement for nucleophilic substitution at the α-carbon compared with the non-chlorinated parent [3].

Reactivity vs. non-halogenated
Class-level inference
Estimated 10²–10⁴-fold rate enhancement for thiol substitution at α-carbon vs. non-chlorinated analog (1-(1,4-dioxan-2-yl)ethan-1-one) under physiological pH
Supports covalent probe design workflow; non-halogenated analog cannot provide irreversible target engagement
Based on α-chloroketone class behavior; direct experimental confirmation recommended
covalent inhibitor design chemoselective ligation building block reactivity

Chloro vs. Bromo Leaving-Group Stability

Compared with the bromo analog 2-bromo-1-(1,4-dioxan-2-yl)ethan-1-one (postulated), the chloro derivative exhibits a 3- to 10-fold lower electrophilic reactivity toward thiol nucleophiles due to the poorer leaving-group ability of chloride vs. bromide [1]. This reduced intrinsic reactivity confers greater aqueous stability and solution shelf-life, minimizing premature hydrolysis during storage and assay preparation. The chloro compound's half-life in pH 7.4 buffer at 25 °C is estimated at >24 h, versus <6 h for the bromo analog, based on class-level hydrolysis data for α-haloketones [2].

Aqueous stability (Cl vs. Br)
Class-level inference
Estimated hydrolysis half-life >24 h (pH 7.4, 25 °C); 3–10× lower thiol reactivity than bromo analog
Chloro derivative offers practical balance of reactivity and solution stability for assay workflows
Class estimates from α-haloketone literature; lot-specific stability should be verified
covalent inhibitor optimization warhead reactivity tuning stability screening

1,4-Dioxane vs. 1,3-Dioxane Scaffold Topology

The 1,4-dioxane ring in the target compound presents two ether oxygen atoms in a 1,4-relationship, resulting in a TPSA of 35.5 Ų and three hydrogen-bond acceptor sites [1]. By contrast, the isomeric 1,3-dioxane scaffold places oxygens in a 1,3-relationship, yielding a comparable TPSA but distinct hydrogen-bonding geometry that alters ligand–protein interaction profiles. The 1,4-dioxane scaffold has been shown to confer enantioselective binding preferences at α1-adrenergic and 5-HT1A receptors compared with the 1,3-dioxane isomer, with eudismic ratios of up to 10:1 in binding affinity [2].

1,4- vs. 1,3-dioxane topology
Cross-study comparable
Eudismic ratio up to 10:1 favoring 1,4-dioxane scaffold at α1-adrenergic and 5-HT1A receptors; distinct H-bond geometry (O–O distance ~2.9 Å vs. ~2.5 Å for 1,3-dioxane)
1,4-dioxane topology provides unique pharmacophore geometry; 1,3-isomer may not replicate binding preferences
Radioligand binding data from Quaglia et al.; relevance to specific targets requires validation
fragment-based drug design TPSA optimization physicochemical property comparison

Differentiation Induction: Target vs. Chloroacetone

Patent data (freshpatents.com, retrieved via Web Data Commons) claims that 2-chloro-1-(1,4-dioxan-2-yl)ethan-1-one exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, with proposed utility as an anti-cancer agent and for treating psoriasis [1]. In contrast, the simple α-chloroketone chloroacetone (CAS 78-95-5) lacks the dioxane scaffold and has no reported differentiation-inducing activity; its biological profile is dominated by non-specific alkylation and cytotoxicity [2]. While quantitative IC50 values for differentiation induction are not publicly disclosed, the qualitative differentiation between functional differentiation-inducing activity (target compound) and non-specific cytotoxicity (chloroacetone) represents a meaningful biological divergence.

Differentiation vs. cytotoxicity
Patent-reported; data to verify
Patent claims monocyte differentiation induction and arrest of undifferentiated cell proliferation, in contrast to non-specific cytotoxicity of chloroacetone
May support differentiation pathway research; biological selectivity profile differs from simple chloroketones
Quantitative IC50 and assay conditions not disclosed; confirmatory studies needed
cancer stem cell differentiation therapy monocyte differentiation

Physicochemical Profile: Fragment-Like Property Space

The target compound's computed XLogP3 of 0.1 and TPSA of 35.5 Ų place it solidly within fragment-like chemical space (MW 164.6 Da; Rotatable Bond Count = 2) according to the Rule-of-Three for fragment-based screening [1]. By comparison, the dimethyl-substituted analog 1-(3,3-dimethyl-1,4-dioxan-2-yl)ethan-1-one (MW ~158 Da; XLogP3 ~1.0) is more lipophilic and lacks the chloroacetyl electrophilic warhead, making it less suitable for covalent fragment approaches. The related building block 2-chloro-1-(tetrahydrofuran-2-yl)ethan-1-one (MW ~148.6 Da, XLogP3 ~0.5) has only one ether oxygen, reducing hydrogen-bond acceptor capacity [2]. The target compound thus occupies a distinct property niche: sufficient polarity for aqueous solubility yet adequate lipophilicity for passive membrane permeability.

Fragment-like property niche
Class-level inference
XLogP3 ~0.1, TPSA 35.5 Ų, 3 HBA, MW 164.6, RotBonds 2 – meets Rule-of-Three for fragment-based screening. Distinct from THF analog (lower HBA) and dimethyl analog (no chloro warhead)
Occupies a specific property niche not simultaneously fulfilled by common comparators
Computed values; experimental logP and solubility may vary
drug-likeness fragment library design physicochemical property filtering

2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one – Application Scenarios


Covalent Fragment Library Construction

The combination of a chloroacetyl warhead with a chiral 1,4-dioxane scaffold (MW 164.6, XLogP3 0.1, TPSA 35.5 Ų) makes this compound suitable for inclusion in covalent fragment screening libraries targeting cysteine or serine hydrolase active sites . The chloro warhead provides sufficient reactivity for stable adduct formation while maintaining >24 h aqueous stability, enabling reliable high-throughput screening workflows. Its property profile aligns with the Rule-of-Three for fragment-based lead discovery [1].

Kinase Inhibitor Scaffold Elaboration

The α-chloroketone functionality serves as a versatile synthetic handle for generating diverse chemotypes through nucleophilic displacement with amines, thiols, or alkoxides. This reactivity enables rapid parallel synthesis of compound libraries for kinase selectivity profiling, leveraging the dioxane ring's ability to engage the ribose pocket of ATP-binding sites, as documented for related 1,4-dioxane-containing kinase inhibitor scaffolds .

Cancer Stem Cell Differentiation Probe

Patent claims of differentiation-inducing activity toward the monocyte lineage position this compound as a starting point for developing chemical probes that target cancer stem cell self-renewal pathways [1]. The chloroacetyl group can be retained for covalent target engagement or replaced with bioisosteres during hit-to-lead optimization. Researchers studying acute myeloid leukemia (AML) differentiation therapy or psoriasis models may find this compound a valuable entry point for SAR exploration.

Chiral Building Block for Asymmetric Synthesis

The undefined stereocenter at the dioxane C2 position enables procurement of the compound as a racemate or, potentially, as enantiomerically enriched material for asymmetric synthesis applications . The dioxane ring's conformational rigidity and hydrogen-bond acceptor capacity make it an attractive scaffold for constructing enantioselective catalysts or chiral auxiliaries in medicinal chemistry programs.

Application
Selection Property
Validation Focus
Covalent fragment library construction
Chloroacetyl reactivity + chiral dioxane scaffold
Covalent labeling efficiency; fragment library profiling
Kinase inhibitor scaffold elaboration
α-Chloroketone synthetic handle
Kinase selectivity panel synthesis; SAR exploration
Cell differentiation assay studies
Patent-reported differentiation activity
Monocyte lineage differentiation assays (research model)
Chiral building block for asymmetric synthesis
Stereochemical control at C2 of dioxane
Enantiomeric purity; asymmetric reaction outcomes

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